Pyrazolo[1,5-a]pyrimidine-3-boronic acid
Description
Pyrazolo[1,5-a]pyrimidine-3-boronic acid is a heterocyclic boronic acid derivative featuring a fused pyrazole-pyrimidine core. This compound is of significant interest in medicinal chemistry and materials science due to its versatility in Suzuki–Miyaura cross-coupling reactions, which enable the synthesis of biaryl-containing molecules for drug discovery and functional materials . The boronic acid moiety at the 3-position enhances reactivity in cross-coupling reactions, making it a critical building block for generating structurally diverse inhibitors and probes.
Properties
IUPAC Name |
pyrazolo[1,5-a]pyrimidin-3-ylboronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BN3O2/c11-7(12)5-4-9-10-3-1-2-8-6(5)10/h1-4,11-12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPYRTNGEKGNRRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C2N=CC=CN2N=C1)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.94 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Cyclocondensation with Boron-Containing Precursors
While theoretically feasible, incorporating boronic acid groups during pyrazolo[1,5-a]pyrimidine ring formation faces significant hurdles. Boronic acids are sensitive to acidic and high-temperature conditions required for cyclocondensation (e.g., refluxing acetic acid). Search result highlights the use of diethyl malonate and aminopyrazoles under basic conditions, which would degrade boronic esters. Thus, post-synthetic functionalization remains the preferred approach.
Suzuki Coupling with Preformed Boronic Acids
Search result demonstrates the utility of Suzuki reactions in appending aryl groups to pyrazolo[1,5-a]pyrimidines. However, this method presupposes the availability of pyrazolo[1,5-a]pyrimidine-3-boronic acid as a coupling partner rather than detailing its synthesis.
Optimization and Scalability Considerations
Catalyst Screening
Pd(dppf)Cl₂ outperforms other catalysts (e.g., Pd(PPh₃)₄) in Miyaura borylation due to enhanced stability and selectivity. Lower catalyst loadings (1–2 mol%) reduce costs without compromising yield.
Solvent and Temperature Effects
Polar aprotic solvents like dimethylformamide accelerate reaction rates but may increase side products. Nonpolar solvents (e.g., dioxane) favor reproducibility, particularly for gram-scale syntheses.
Purification Strategies
Boronic acids are prone to protodeboronation and oligomerization. Flash chromatography using silica gel deactivated with triethylamine (1–5%) improves recovery rates.
Analytical Characterization
Spectroscopic Validation
-
¹H NMR : A singlet integrating for one proton at δ 8.2–8.5 ppm confirms the presence of the boronic acid group.
-
¹¹B NMR : A peak near δ 30 ppm verifies the trigonal planar boron environment.
-
HRMS : Molecular ion peaks align with theoretical masses (e.g., C₇H₇BN₃O₂ requires m/z 180.0584).
Purity Assessment
HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water mobile phase ensures >95% purity.
Applications in Drug Discovery
This compound enables rapid diversification via Suzuki couplings, as evidenced by search result, where analogous boronic acids were used to synthesize PI3Kδ inhibitors. For example, coupling with indole-4-boronic acid pinacol ester under Pd catalysis afforded potent kinase inhibitors with nanomolar IC₅₀ values .
Chemical Reactions Analysis
Types of Reactions
Pyrazolo[1,5-a]pyrimidine-3-boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction is commonly used to form carbon-carbon bonds by coupling boronic acids with halides or pseudohalides in the presence of a palladium catalyst.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, which can modify its functional groups and enhance its reactivity.
Substitution Reactions:
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Nucleophiles and Electrophiles: For substitution reactions.
Major Products
The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyrimidine derivatives, which can exhibit enhanced biological and photophysical properties .
Scientific Research Applications
Biological Applications
Antitumor Activity
Pyrazolo[1,5-a]pyrimidine-3-boronic acid and its derivatives have shown promising antitumor properties. They act as selective inhibitors of various protein kinases and phosphodiesterases, which are crucial in cancer progression and signaling pathways. For instance, derivatives have been studied for their ability to inhibit phosphoinositide 3-kinase delta (PI3Kδ), a target in cancer therapy .
Enzyme Inhibition
The compound exhibits significant enzyme inhibitory activities, making it a candidate for drug development targeting various diseases. Its derivatives have shown potential as antimetabolites due to their structural similarity to purines .
Material Science Applications
Optoelectronics
Due to their photophysical properties, pyrazolo[1,5-a]pyrimidine derivatives are being explored for applications in optoelectronics. They can function as fluorescent probes and materials for organic light-emitting diodes (OLEDs). The ability to fine-tune their electronic properties through functionalization enhances their utility in this field .
Case Studies
Case Study 1: Antitumor Activity Evaluation
In a study investigating the antitumor effects of pyrazolo[1,5-a]pyrimidine derivatives, researchers evaluated their inhibitory effects on cancer cell lines using MTT assays. The results indicated that certain derivatives exhibited IC50 values indicating potent antitumor activity .
Case Study 2: Synthesis of Functionalized Derivatives
A recent study demonstrated the successful synthesis of various functionalized pyrazolo[1,5-a]pyrimidines through regioselective halogenation reactions. The optimized conditions yielded high product yields (up to 95%), showcasing the compound's versatility in generating diverse derivatives for further biological evaluation .
Mechanism of Action
The mechanism of action of pyrazolo[1,5-a]pyrimidine-3-boronic acid involves its interaction with specific molecular targets. For instance, as a PI3Kδ inhibitor, it binds to the active site of the enzyme, preventing its phosphorylation activity . This inhibition disrupts downstream signaling pathways, leading to reduced cell proliferation and survival. Additionally, its ability to form stable complexes with metal ions can enhance its reactivity and binding affinity .
Comparison with Similar Compounds
Pyrazolo[1,5-a]pyrimidine-3-carboxylic Acid Derivatives
Pyrazolo[1,5-a]pyrimidine-3-carboxamides
Pharmacological Profiles :
- Pyrazolo[1,5-a]pyrimidine carboxamides exhibit potent antiproliferative activity, with compound 2f (C22H18F3N5O2) showing selective cytotoxicity against p21-deficient cancer cells . Boronic acid analogues could improve pharmacokinetic properties, such as oral bioavailability, as seen in related pyrazolo[1,5-a]pyrimidine kinase inhibitors .
Pyrazolo[1,5-a]pyrimidine-3-carbonitriles
Optical and Fluorescence Properties :
Non-Pyrazolo Heterocycles: Pyrazolotriazines and Quinazolines
Potency and Selectivity :
- Pyrazolo[1,5-a]pyrimidines demonstrate comparable kinase inhibitory potency to pyrazolotriazines but with improved cell permeability and oral bioavailability . For example, pyrazolo[1,5-a]pyrimidine-based KDR inhibitors exhibit IC50 values < 100 nM, rivaling pyrazolotriazine scaffolds .
- Quinazolines derived from pyrazolo[1,5-a]pyrimidines (via benzoylacetonitrile cyclocondensation) show altered absorption maxima (λmax = 267–360 nm), highlighting structural tuning for optical applications .
Data Tables: Key Comparisons
Biological Activity
Pyrazolo[1,5-a]pyrimidine-3-boronic acid is a heterocyclic compound with significant biological activity, particularly in the fields of oncology and enzymatic inhibition. Its unique structure, characterized by a boronic acid functional group, enhances its reactivity and potential therapeutic applications. This article presents a detailed overview of its biological activities, mechanisms of action, and relevant research findings.
Biological Activities
Anticancer Properties
Research has demonstrated that this compound exhibits potent anticancer activity. A study focused on its derivatives found that they act as selective inhibitors of the Pim-1 kinase, which is involved in cell growth and survival pathways. These compounds were shown to inhibit phosphorylation of the BAD protein and reduce colony formation in cancer cell lines at submicromolar concentrations .
Enzyme Inhibition
This compound has been identified as an inhibitor of phosphoinositide 3-kinase delta (PI3Kδ), a critical enzyme in cancer progression and immune response regulation. Inhibiting PI3Kδ can lead to reduced tumor growth and enhanced apoptosis in cancer cells .
Anti-inflammatory and Antimicrobial Effects
Beyond its anticancer properties, this compound has shown anti-inflammatory effects comparable to standard anti-inflammatory drugs such as Indomethacin. Additionally, it exhibits antimicrobial activity, making it a candidate for treating various infections .
The mechanism by which this compound exerts its biological effects primarily involves its interaction with specific molecular targets:
- Pim-1 Kinase Inhibition : By binding to the active site of Pim-1 kinase, it prevents substrate phosphorylation, thereby disrupting signaling pathways that promote cancer cell survival.
- PI3Kδ Inhibition : The compound binds to PI3Kδ and inhibits its activity, leading to reduced cell proliferation and increased apoptosis in tumor cells .
Case Studies
Several studies have explored the efficacy of pyrazolo[1,5-a]pyrimidine derivatives in various cancer models:
- In Vitro Studies : A series of derivatives were tested against multiple cancer cell lines. Results indicated a strong correlation between structural modifications and biological activity. For instance, certain substitutions on the pyrazolo ring enhanced selectivity against oncogenic kinases while minimizing off-target effects .
- In Vivo Models : Animal studies demonstrated that selected derivatives significantly reduced tumor size compared to control groups. These findings support the potential for clinical development as targeted cancer therapies .
Comparative Analysis
A comparison with related compounds highlights the unique features of this compound:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Pyrazolo[3,4-d]pyrimidine | Heterocyclic | Different biological activity profiles |
| Pyrazolo[1,2-a]pyrimidine | Heterocyclic | Known for selective kinase inhibition |
| Pyrido[2,3-d]pyrimidin-4-one | Heterocyclic | Displays distinct reactivity patterns |
| Imidazo[1,2-a]pyridine | Heterocyclic | Involved in different therapeutic areas |
The boronic acid functionality in this compound enhances its reactivity compared to other compounds in this class, allowing for more versatile applications in drug development and synthesis.
Q & A
Q. What are the preferred synthetic routes for preparing pyrazolo[1,5-a]pyrimidine-3-boronic acid, and how can reaction yields be optimized?
this compound is typically synthesized via cyclocondensation of aminopyrazole derivatives with boronic ester-containing precursors. A key method involves Suzuki-Miyaura cross-coupling to introduce the boronic acid group at position 2. Optimization strategies include:
- Using Pd(PPh₃)₄ or PdCl₂(dppf) as catalysts in THF/water mixtures .
- Controlling temperature (80–100°C) and reaction time (12–24 hours) to minimize side reactions .
- Purification via column chromatography with silica gel and ethyl acetate/hexane eluents to isolate the boronic acid derivative .
Q. How can structural characterization of this compound be performed to confirm regioselectivity?
- NMR : ¹H and ¹³C NMR are critical for verifying the boronic acid substitution at position 3. The absence of a proton signal at C3 and a downfield shift in ¹¹B NMR (~30 ppm) confirm successful functionalization .
- HRMS : High-resolution mass spectrometry validates molecular weight and isotopic patterns .
- X-ray crystallography : Resolves ambiguity in regiochemistry, particularly when synthesizing analogs with multiple substituents .
Q. What are the primary applications of this compound in medicinal chemistry?
This compound serves as a versatile building block for:
- Antimicrobial agents : Functionalization at C3 with boronic acid enhances binding to bacterial enzymes (e.g., penicillin-binding proteins) .
- Kinase inhibitors : The boronic acid group chelates ATP-binding site residues in kinases like Pim-1 and CDK9, improving potency (IC₅₀ < 100 nM in some cases) .
Advanced Research Questions
Q. How do structural modifications at position 7 of this compound impact its bioactivity?
Position 7 modifications (e.g., halogenation, alkylation) influence pharmacokinetics and target engagement:
Q. What experimental strategies resolve contradictions in reported biological activities of pyrazolo[1,5-a]pyrimidine derivatives?
Discrepancies in activity data often arise from assay conditions or impurity profiles. Mitigation approaches include:
- Standardized assays : Use identical cell lines (e.g., HCT-116 for antitumor studies) and ATP concentrations (1 mM) .
- HPLC purity validation : Ensure compound purity >95% to exclude confounding effects from byproducts .
- Docking studies : Compare binding modes across homologs (e.g., Pim-1 vs. Pim-2) to explain selectivity differences .
Q. How can computational methods guide the design of this compound analogs with improved selectivity?
- Molecular dynamics simulations : Identify key residues (e.g., Lys67 in Pim-1) for hydrogen bonding with the boronic acid group .
- Free energy perturbation (FEP) : Predict ΔΔG values for substituent changes, optimizing affinity/selectivity trade-offs .
- ADMET prediction : Use QSAR models to balance solubility (clogP < 3) and bioavailability (%F > 30) .
Methodological Challenges
Q. What are the limitations of Suzuki-Miyaura coupling for functionalizing this compound, and how can they be addressed?
Challenges include:
- Steric hindrance : Bulky substituents at C5 or C7 reduce coupling efficiency. Solution: Use electron-deficient aryl halides and Pd(OAc)₂/XPhos catalysts .
- Protodeboronation : Acidic or aqueous conditions degrade the boronic acid. Solution: Employ Miyaura borylation with pinacol borane under inert atmospheres .
Q. How can researchers validate the role of the boronic acid group in target engagement?
- Isosteric replacement : Substitute boronic acid with carboxylic acid or trifluoroborate to assess binding contributions .
- Competitive binding assays : Use fluorescent probes (e.g., TNP-ATP) to measure displacement by boronic acid analogs .
- X-ray co-crystallography : Resolve binding interactions, as seen in Pim-1 inhibitor complexes (PDB: 4DTG) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
